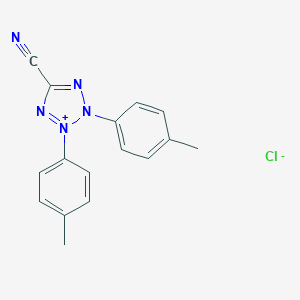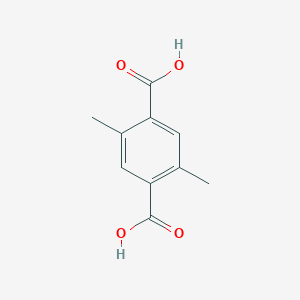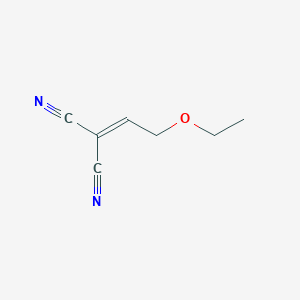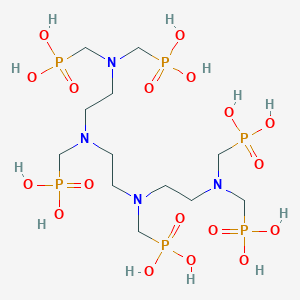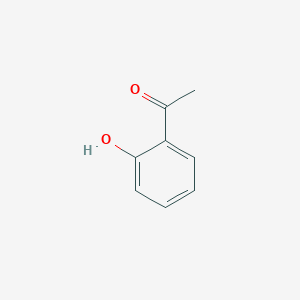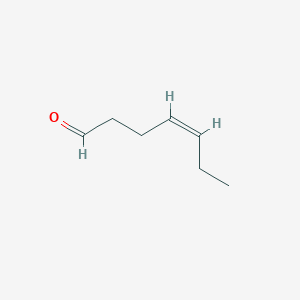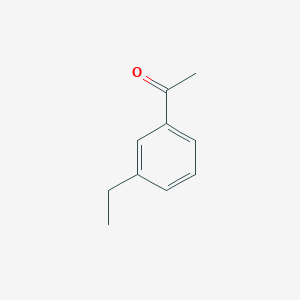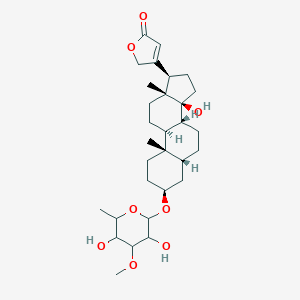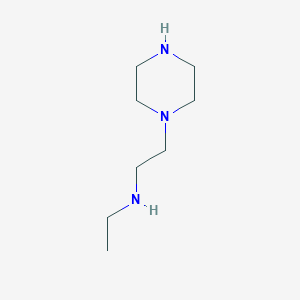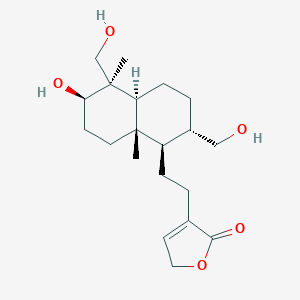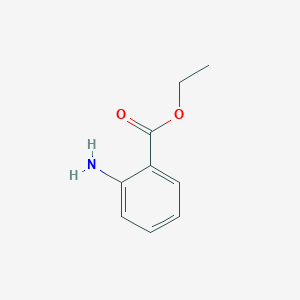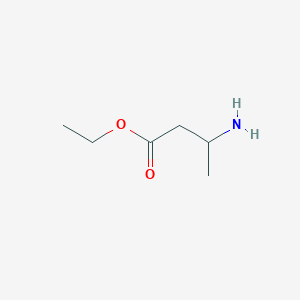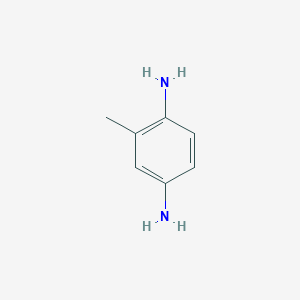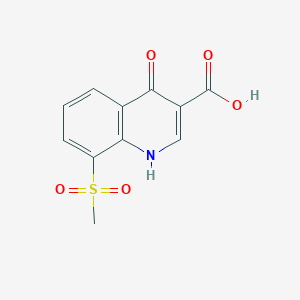
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as QS-21, and it is a saponin that is derived from the bark of the Quillaja saponaria tree. QS-21 has been found to have numerous biological activities, including anti-tumor, immunostimulatory, and adjuvant properties.
Scientific Research Applications
QS-21 has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of vaccines. QS-21 has been found to be an effective adjuvant, which means that it enhances the immune response to a vaccine. This has led to the development of several vaccines that contain QS-21 as an adjuvant, including vaccines for malaria, HIV, and cancer.
In addition to its adjuvant properties, QS-21 has also been found to have anti-tumor activity. Studies have shown that QS-21 can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of cancer treatments.
Mechanism Of Action
The exact mechanism of action of QS-21 is not fully understood, but it is believed to work by stimulating the immune system. QS-21 has been found to activate dendritic cells, which are specialized cells that play a key role in the immune response. When dendritic cells are activated by QS-21, they release cytokines, which are signaling molecules that stimulate the immune system to attack foreign substances, such as viruses or cancer cells.
Biochemical And Physiological Effects
QS-21 has been found to have several biochemical and physiological effects. It has been shown to increase the production of antibodies, which are proteins that help to fight off infections. QS-21 has also been found to increase the production of T-cells, which are white blood cells that play a key role in the immune response.
Advantages And Limitations For Lab Experiments
One of the main advantages of QS-21 is its adjuvant properties, which make it an effective tool for the development of vaccines. However, QS-21 is a complex molecule that is difficult to synthesize, which can make it challenging to work with in the lab. In addition, QS-21 can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on QS-21. One area of research is in the development of new vaccines that contain QS-21 as an adjuvant. Another area of research is in the development of new cancer treatments that target the anti-tumor activity of QS-21. Additionally, researchers are exploring ways to improve the synthesis of QS-21, which could make it more widely available for use in scientific research.
Synthesis Methods
QS-21 is a complex molecule that is difficult to synthesize chemically. Therefore, it is typically extracted from the bark of the Quillaja saponaria tree. The extraction process involves boiling the bark in water and then separating the saponin from the other components of the bark. The extracted saponin is then purified using various chromatographic techniques.
properties
CAS RN |
132664-52-9 |
|---|---|
Product Name |
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo- |
Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
8-methylsulfonyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c1-18(16,17)8-4-2-3-6-9(8)12-5-7(10(6)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
HXXKOHWIDQTXKG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)O |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)O |
synonyms |
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



